![molecular formula C13H10N2OS B1296408 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-42-9](/img/structure/B1296408.png)
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Overview
Description
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a 4-methylphenyl group at the 6-position and a formyl group at the 5-position
Mechanism of Action
Target of Action
Related imidazo[2,1-b]thiazole-based chalcone derivatives have been tested for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .
Mode of Action
Related compounds have shown to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in mcf-7 cells . This suggests that the compound might interact with its targets, leading to changes in the cellular environment that promote cell death.
Biochemical Pathways
The induction of apoptosis in cancer cells suggests that the compound may affect pathways related to cell survival and death .
Result of Action
Related compounds have shown significant cytotoxic activity against cancer cells, suggesting that this compound may also have potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave irradiation. The reaction is carried out in a solvent such as dimethylformamide (DMF) and monitored by thin-layer chromatography (TLC) using a chloroform and methanol mixture as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibit significant anticancer activity. A study demonstrated that derivatives of imidazo[2,1-b]thiazole show potential against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, substituents on the imidazole ring can enhance the cytotoxicity against breast and lung cancer cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that imidazo[2,1-b]thiazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Materials Science
Organic Light-Emitting Diodes (OLEDs)
In materials science, this compound has been explored for its potential use in OLEDs. Its unique electronic properties allow for efficient light emission when incorporated into organic layers of OLED devices. Research indicates that optimizing the molecular structure can improve the efficiency and stability of these devices.
Sensors
The compound's ability to interact with various analytes makes it suitable for sensor applications. For instance, modifications to the thiazole ring can enhance selectivity and sensitivity towards specific ions or small molecules in environmental monitoring.
Analytical Chemistry
Chromatographic Techniques
In analytical chemistry, this compound is utilized in chromatographic methods for separating complex mixtures. Its distinct chemical properties allow for effective separation in high-performance liquid chromatography (HPLC).
Spectroscopic Applications
The compound can also be analyzed using spectroscopic techniques such as NMR and UV-Vis spectroscopy. These methods provide insights into its structural characteristics and can aid in understanding its reactivity and interaction with other molecules.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Derivatives showed IC50 values < 10 µM against MCF-7 cells. |
Study 2 | Antimicrobial Properties | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 3 | OLED Efficiency | Achieved a luminance of 5000 cd/m² at a current density of 20 mA/cm² when used in OLEDs. |
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 2-(4-Nitrobenzyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the constitutive androstane receptor (CAR) sets it apart from other similar compounds .
Biological Activity
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on current research findings.
- Molecular Formula : C₁₃H₁₀N₂OS
- CAS Number : 82588-42-9
- Melting Point : 167-169 °C
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.
Antitubercular Activity
A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their anti-tuberculosis efficacy. Notably, several compounds demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL. The presence of specific substituents on the phenyl ring was found to enhance this activity significantly .
Antibacterial and Antifungal Activities
In vitro studies have shown that certain derivatives exhibit promising antibacterial effects against various bacterial strains. Compounds with p-substituted phenyl groups were particularly effective. Additionally, antifungal properties were observed in some derivatives, indicating a broad spectrum of antimicrobial activity .
Antioxidant Activity
The antioxidant potential of these compounds has also been investigated. The presence of the thiazole moiety contributes to their ability to scavenge free radicals, suggesting a role in mitigating oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assessments revealed that some active antitubercular compounds exhibited low toxicity against normal cell lines. This suggests a favorable therapeutic index for these compounds in potential drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that:
- Substituents : The nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, electron-donating groups enhance antitumor activity.
- Thiazole Ring : The thiazole moiety is essential for cytotoxic activity against cancer cell lines. Modifications to this ring can lead to varying levels of potency against specific targets .
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
Properties
IUPAC Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBUPJVOGWDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318572 | |
Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82588-42-9 | |
Record name | 82588-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.